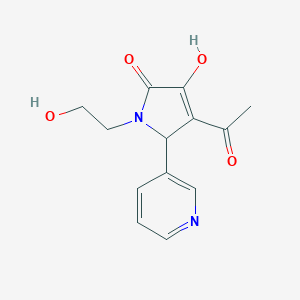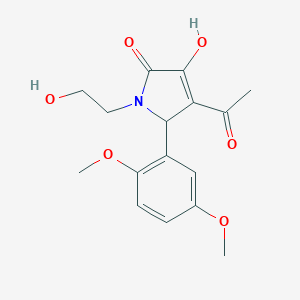![molecular formula C20H21ClN2O3 B247156 N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CpdA and belongs to the class of indole-2-carboxamides.
Wirkmechanismus
The mechanism of action of N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is not fully understood. However, it has been shown to activate the nuclear receptor peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is involved in the regulation of various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to have various biochemical and physiological effects. In cancer cells, CpdA has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In animal models of inflammation, CpdA has been shown to reduce inflammation and oxidative stress. In addition, CpdA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide in lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation without the confounding effects of activating other nuclear receptors. However, one limitation of using CpdA is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide. One direction is to study the effects of CpdA in animal models of cancer to determine its potential as a cancer therapy. Another direction is to study the effects of CpdA in animal models of metabolic diseases, such as diabetes and obesity. Additionally, further studies are needed to elucidate the mechanism of action of CpdA and to identify potential side effects of its use.
In conclusion, N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic compound that has shown potential in various scientific research applications, including cancer research, inflammation, and immunology. The compound activates the nuclear receptor PPARδ and has various biochemical and physiological effects. While there are advantages to using CpdA in lab experiments, such as its specificity for PPARδ, there are also limitations, such as its low solubility in aqueous solutions. Future research directions include studying the effects of CpdA in animal models of cancer and metabolic diseases and elucidating its mechanism of action.
Synthesemethoden
The synthesis of N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been described in the literature. The synthesis involves the reaction of 2-chlorophenylpropylamine with 2,3-dihydro-1H-indol-2-one in the presence of acetic anhydride. The resulting intermediate is then reacted with N-acetylglycine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been studied for its potential applications in various fields, including cancer research, inflammation, and immunology. In cancer research, CpdA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CpdA has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. In immunology, CpdA has been shown to modulate the immune response and has been studied for its potential use in autoimmune diseases.
Eigenschaften
Produktname |
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide |
|---|---|
Molekularformel |
C20H21ClN2O3 |
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
N-[1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-13-7-5-8-15-18(22-14(2)24)20(25)23(19(13)15)11-6-12-26-17-10-4-3-9-16(17)21/h3-5,7-10,18H,6,11-12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
PGBCDIWGFUNDPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N(C(=O)C2NC(=O)C)CCCOC3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC=C3Cl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)


![methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B247082.png)




![ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247091.png)
![ethyl 4-(4-(4-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247093.png)
![ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247094.png)
![ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247095.png)
![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247098.png)